molecular formula C7H7NO2S B13451009 (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid

(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid

Cat. No.: B13451009
M. Wt: 169.20 g/mol
InChI Key: RDMPGWWXVMHQFE-NSCUHMNNSA-N
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Description

(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3-methyl-1,2-thiazol-4-yl group attached to a prop-2-enoic acid moiety. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

(2E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The unique combination of the 3-methyl-1,2-thiazol-4-yl group and the prop-2-enoic acid moiety in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

(E)-3-(3-methyl-1,2-thiazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C7H7NO2S/c1-5-6(4-11-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+

InChI Key

RDMPGWWXVMHQFE-NSCUHMNNSA-N

Isomeric SMILES

CC1=NSC=C1/C=C/C(=O)O

Canonical SMILES

CC1=NSC=C1C=CC(=O)O

Origin of Product

United States

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